Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2344861-89-6
VCID: VC3177879
InChI: InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5-14-4-6(2)12-8(11)9(14)13-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

CAS No.: 2344861-89-6

Cat. No.: VC3177879

Molecular Formula: C10H10BrN3O2

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate - 2344861-89-6

Specification

CAS No. 2344861-89-6
Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
IUPAC Name ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5-14-4-6(2)12-8(11)9(14)13-7/h4-5H,3H2,1-2H3
Standard InChI Key QLLGIVVEEFCHPP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C
Canonical SMILES CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C

Introduction

Chemical Identity and Structure

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate belongs to the family of imidazo[1,2-a]pyrazines, characterized by a fused bicyclic heterocyclic system. The compound features specific substitutions at three positions: a bromine atom at position 8, a methyl group at position 6, and an ethyl carboxylate group at position 2.

Basic Identification Data

The compound is identified by the CAS registry number 2344861-89-6 and possesses the molecular formula C₁₀H₁₀BrN₃O₂ . Its structure incorporates the imidazo[1,2-a]pyrazine scaffold, which consists of a pyrazine ring fused with an imidazole ring. The imidazo[1,2-a]pyrazine core is a versatile pharmacophore that has garnered significant attention in medicinal chemistry research.

Structural Characteristics

The compound's structure features three key substituents on the imidazo[1,2-a]pyrazine core:

  • An ethyl carboxylate (ethyl ester) group at position 2

  • A methyl group at position 6

  • A bromine atom at position 8

The positioning of these functional groups is critical for the compound's chemical properties and potential biological activities. The bromine atom at position 8 represents a key structural feature that distinguishes this compound from related derivatives like Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, where the bromine is positioned at carbon 6 instead .

Physical and Chemical Properties

Physical Properties

While specific experimental data for Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate is limited in the available literature, its properties can be inferred from structurally similar compounds.

Table 1: Physical Properties of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

PropertyValueNotes
Molecular Weight310.11 g/molCalculated from molecular formula C₁₀H₁₀BrN₃O₂
Physical StateSolidTypical for similar imidazo[1,2-a]pyrazine derivatives
SolubilityLikely soluble in organic solventsBased on related compounds
Storage ConditionsRecommended under inert atmosphere, 2-8°CSimilar to related compounds

Chemical Reactivity

The reactivity of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate can be projected based on its functional groups and the known chemistry of similar compounds:

  • The bromine at position 8 serves as a potential site for nucleophilic substitution reactions, making it valuable for further derivatization .

  • The ethyl carboxylate group at position 2 can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

  • The methyl group at position 6 provides opportunities for further functionalization through various C-H activation strategies.

Studies on related compounds indicate that the bromine substituent in imidazo[1,2-a]pyrazines can readily undergo nucleophilic substitution with various nucleophiles including amines, thiols, and alcohols . This reactivity is particularly valuable for medicinal chemistry applications, allowing for the generation of diverse chemical libraries.

Synthesis Methodologies

Regioselective Bromination

Structural Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy typically provides definitive structural information for imidazo[1,2-a]pyrazine derivatives. For similar compounds, characteristic signals include:

  • ¹H NMR would likely show signals for:

    • The ethyl ester group (quartet for CH₂ and triplet for CH₃)

    • The methyl group at position 6 (singlet)

    • Aromatic protons of the imidazo[1,2-a]pyrazine core

  • ¹³C NMR would display signals corresponding to:

    • The carbonyl carbon of the ester group

    • The carbons of the imidazo[1,2-a]pyrazine core

    • The methyl carbon at position 6

    • The carbons of the ethyl group

Related imidazo[1,2-a]pyrazine derivatives have shown characteristic ¹H NMR signals with pyrazine protons typically appearing at δ 7.8-8.2 ppm and imidazo protons at δ 7.4-7.5 ppm .

IR Spectroscopy

Infrared spectroscopy would likely reveal characteristic absorption bands for:

  • C=O stretching of the ester group (typically around 1700-1735 cm⁻¹)

  • C=N stretching (around 1550 cm⁻¹), which is characteristic of the imidazo[1,2-a]pyrazine scaffold

  • C-Br stretching (typically in the 690-515 cm⁻¹ range)

Mass Spectrometry

Mass spectrometry would provide the molecular weight and fragmentation pattern of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate. The molecular ion peak would be expected at m/z 310, with characteristic isotope patterns due to the presence of bromine.

Biological Activities and Applications

ActivityEvidenceRelevance to Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
AntibacterialDocumented for imidazo[1,2-a]pyrazine derivatives Potential application area requiring further investigation
Anti-inflammatoryReported for various imidazo[1,2-a]pyrazine compounds Structural similarities suggest possible activity
AntiulcerAssociated with imidazo[1,2-a]pyrazine scaffold May warrant specific testing
AntioxidantDemonstrated by substituted imidazo[1,2-a]pyrazine derivatives Bromine substitution may influence activity

Research on structurally related compounds has shown that the position and nature of substituents significantly influence the biological activity profiles of imidazo[1,2-a]pyrazine derivatives .

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